molecular formula C18H22N2O2S B2810819 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 955228-02-1

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2810819
CAS No.: 955228-02-1
M. Wt: 330.45
InChI Key: QEHGMTMDCXKGFN-UHFFFAOYSA-N
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Description

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to yield 3-methyl-N-morpholinobenzamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base.

    Final Assembly: The final step involves the coupling of the morpholino group with the thiophene-substituted benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)benzamide: Lacks the thiophene ring, making it less effective in certain applications.

    3-methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of morpholine, which may alter its biological activity.

Uniqueness

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the morpholino group and the thiophene ring, which confer specific electronic and steric properties that enhance its interaction with biological targets and its potential efficacy in medicinal applications.

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGMTMDCXKGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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